molecular formula C5H10N2O4 B054838 2-[(Carboxymethylamino)methylamino]acetic acid CAS No. 116496-89-0

2-[(Carboxymethylamino)methylamino]acetic acid

Cat. No. B054838
CAS RN: 116496-89-0
M. Wt: 162.14 g/mol
InChI Key: SAMALHFJIMADOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Carboxymethylamino)methylamino]acetic acid, also known as glycine betaine or betaine, is a naturally occurring compound found in many plants, animals, and microorganisms. It is a quaternary ammonium compound that is synthesized by the methylation of glycine. Betaine has been widely studied for its various biochemical and physiological effects, as well as its potential applications in scientific research.

Mechanism of Action

The mechanism of action of betaine is complex and not fully understood. It is believed to act as an osmoprotectant, helping to protect cells from osmotic stress by stabilizing proteins and membranes. Betaine may also act as a methyl donor, helping to regulate gene expression and protein synthesis.
Biochemical and Physiological Effects:
Betaine has a variety of biochemical and physiological effects, including osmoprotection, stress tolerance, and DNA stabilization. It has been shown to protect cells from osmotic stress by stabilizing proteins and membranes. Betaine has also been shown to improve stress tolerance in plants, animals, and microorganisms. Additionally, betaine has been shown to stabilize DNA, potentially reducing the risk of mutations and cancer.

Advantages and Limitations for Lab Experiments

Betaine has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. Betaine is also stable and non-toxic, making it safe for use in a variety of applications. However, betaine does have some limitations. It can be difficult to purify and may interfere with some assays. Additionally, betaine can be expensive, especially when extracted from natural sources.

Future Directions

There are many potential future directions for research on betaine. Some possible areas of study include the development of new methods for synthesizing betaine, the identification of new applications for betaine in medicine and biotechnology, and the exploration of the mechanisms underlying betaine's biochemical and physiological effects. Additionally, research on betaine's potential role in reducing the risk of cancer and other diseases could be a promising area of study.

Synthesis Methods

Betaine can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and extraction from natural sources. Chemical synthesis involves the reaction of 2-[(Carboxymethylamino)methylamino]acetic acid with chloroacetic acid, followed by the addition of sodium hydroxide to produce betaine. Microbial fermentation involves the use of bacteria, such as Bacillus subtilis, to produce betaine through the methylation of 2-[(Carboxymethylamino)methylamino]acetic acid. Extraction from natural sources involves the isolation of betaine from plants, such as sugar beets, or from animal tissues, such as liver.

Scientific Research Applications

Betaine has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including osmoprotection, stress tolerance, and DNA stabilization. Betaine has also been shown to have potential applications in the fields of medicine, agriculture, and biotechnology.

properties

CAS RN

116496-89-0

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-[(carboxymethylamino)methylamino]acetic acid

InChI

InChI=1S/C5H10N2O4/c8-4(9)1-6-3-7-2-5(10)11/h6-7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

SAMALHFJIMADOU-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCNCC(=O)O

Canonical SMILES

C(C(=O)O)NCNCC(=O)O

synonyms

Glycine, N,N-methylenebis- (9CI)

Origin of Product

United States

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